

Environmental impact and toxicity of trioctylmethylammonium chloride

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Compound of Interest

Compound Name: *Trioctylmethylammonium chloride*

Cat. No.: *B128994*

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An In-depth Technical Guide on the Environmental Impact and Toxicity of
Trioctylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioctylmethylammonium chloride (TOMAC), a quaternary ammonium compound (QAC), is utilized in various industrial and laboratory applications, including as a phase-transfer catalyst. [1] This guide provides a comprehensive overview of its environmental fate, ecotoxicity, and mammalian toxicity, based on available scientific data. All experimental methodologies are detailed based on internationally recognized OECD guidelines to ensure transparency and reproducibility. While specific data for TOMAC is provided where available, information on related long-chain QACs is included to provide a broader toxicological context.

Environmental Impact

The environmental impact of **trioctylmethylammonium chloride** is primarily associated with its high toxicity to aquatic organisms. Its environmental fate is influenced by its potential for biodegradation and a moderate potential for bioaccumulation.

Environmental Fate

Biodegradation: **Trioctylmethylammonium chloride** is considered to be inherently biodegradable. In a study following OECD Guideline 301D, it exhibited 20.92% biodegradation over 42 days. This suggests that while it can be broken down by microorganisms, the process may be slow, leading to potential persistence in the environment under certain conditions.

Bioaccumulation: The potential for bioaccumulation is estimated based on its n-octanol/water partition coefficient (log Pow). A log Pow of 4.5 suggests a potential for bioaccumulation in aquatic organisms. Experimental bioaccumulation studies following OECD Guideline 305 would be necessary to definitively quantify the bioconcentration factor (BCF) in fish.

Ecotoxicity

Trioctylmethylammonium chloride is classified as very toxic to aquatic life, with long-lasting effects.^{[2][3]}

Table 1: Aquatic Ecotoxicity of **Trioctylmethylammonium Chloride**

Test Organism	Endpoint	Value (mg/L)	Exposure Duration	Guideline
Desmodesmus subspicatus (Green Algae)	ErC50	0.56	72 hours	OECD 201
Daphnia magna (Water Flea)	EC50	Not Found	48 hours	OECD 202
Danio rerio (Zebrafish)	LC50	Not Found	96 hours	OECD 203

Note: Specific EC50 and LC50 values for *Daphnia magna* and *Danio rerio* for **trioctylmethylammonium chloride** were not found in the reviewed literature. However, the substance is classified as very toxic to aquatic life, indicating these values are expected to be low.

Soil Toxicity: Specific quantitative data on the toxicity of **trioctylmethylammonium chloride** to soil organisms were not found. However, given its toxicity to aquatic life, it is reasonable to assume potential risks to soil-dwelling organisms.

Mammalian and In Vitro Toxicity

Trioctylmethylammonium chloride is classified as toxic if swallowed and causes severe skin burns and eye damage.^{[4][5]}

Acute and Repeated Dose Toxicity

Table 2: Mammalian Toxicity of **Trioctylmethylammonium Chloride**

Test Type	Species	Route	Endpoint	Value (mg/kg)	Guideline
Acute Oral Toxicity	Rat	Oral	LD50	223	OECD 423 (implied)
Acute Oral Toxicity	Mouse	Oral	LD50	280	Not Specified
Repeated Dose 28-day Oral Toxicity	Rat	Oral	NOAEL	Not Found	OECD 407

Note: A specific NOAEL from a 28-day study for **trioctylmethylammonium chloride** was not found. Such studies are crucial for understanding the effects of repeated exposure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is limited specific data available for the genotoxicity, carcinogenicity, and reproductive toxicity of **trioctylmethylammonium chloride**. The substance is classified as suspected of damaging fertility or the unborn child based on data from related compounds.

- **Genotoxicity:** An Ames test (OECD 471) would be required to assess the mutagenic potential of **trioctylmethylammonium chloride**. No specific study results were found.
- **Carcinogenicity:** Long-term carcinogenicity studies have not been identified for this compound.
- **Reproductive and Developmental Toxicity:** While classified as a reproductive toxicant, specific study data for **trioctylmethylammonium chloride** under OECD Guideline 414 were

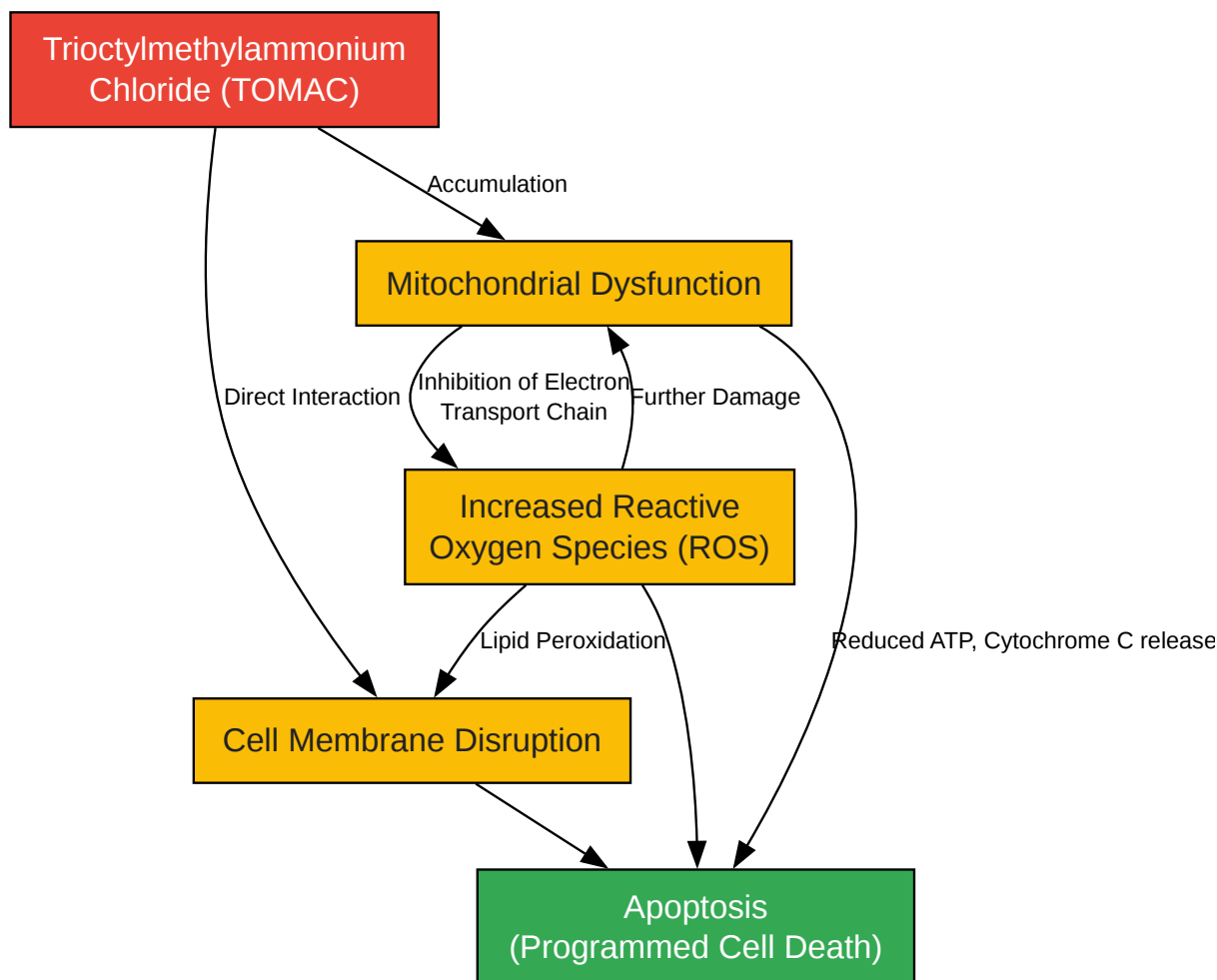
not available.

Mechanism of Toxicity

The toxicity of long-chain quaternary ammonium compounds like **trioctylmethylammonium chloride** is primarily attributed to their surfactant properties, which lead to the disruption of cell membranes. This initial interaction can trigger a cascade of downstream cellular events.

Key Toxic Mechanisms:

- **Cell Membrane Disruption:** The cationic head of the molecule interacts with the negatively charged components of cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.[\[6\]](#)
- **Mitochondrial Dysfunction:** QACs can accumulate in mitochondria due to the negative mitochondrial membrane potential. This can lead to the inhibition of the electron transport chain, reduced ATP synthesis, and the generation of reactive oxygen species (ROS).[\[7\]](#)[\[8\]](#)
- **Induction of Oxidative Stress:** The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[\[9\]](#)[\[10\]](#)
- **Apoptosis:** The combination of membrane damage, mitochondrial dysfunction, and oxidative stress can trigger programmed cell death (apoptosis).[\[10\]](#)



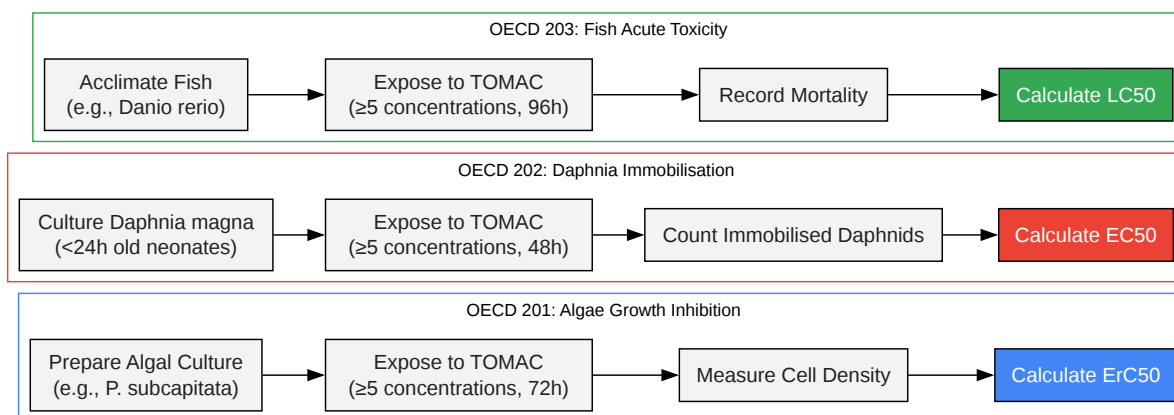
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Caption: Proposed mechanism of **trioctylmethylammonium chloride** toxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological and environmental fate studies based on OECD guidelines.

Aquatic Ecotoxicity Testing



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Caption: Workflow for aquatic ecotoxicity testing.

OECD 201: Alga, Growth Inhibition Test This test evaluates the effects of a substance on the growth of freshwater microalgae.^{[8][10][11][12]}

- **Test Organism:** *Pseudokirchneriella subcapitata* (or other green algae).
- **Procedure:** Exponentially growing algal cultures are exposed to a range of concentrations of the test substance (at least five) in a nutrient-rich medium for 72 hours under constant illumination and temperature.
- **Endpoint:** The growth inhibition is determined by measuring the cell concentration at the end of the test period. The ErC50 (the concentration causing a 50% reduction in growth rate) is calculated.

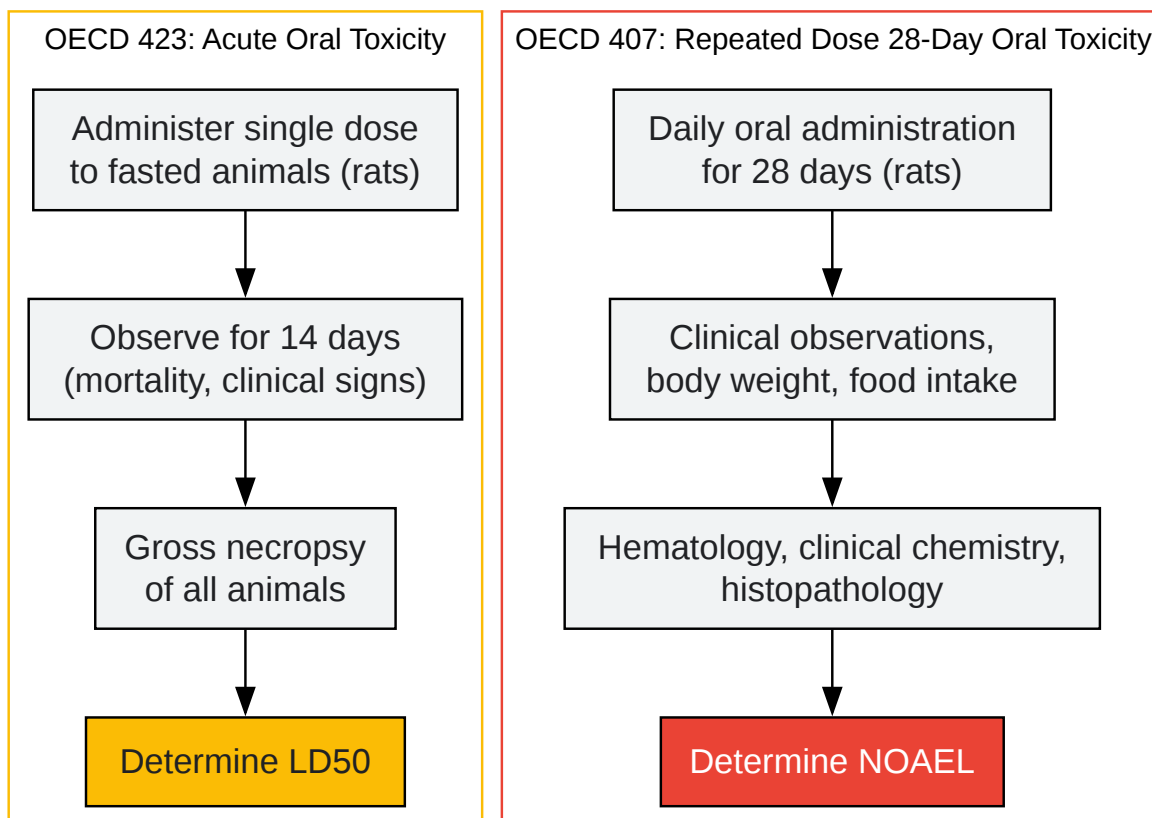
OECD 202: *Daphnia* sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to *Daphnia magna*.^{[13][14][15][16][17]}

- Test Organism: *Daphnia magna*, less than 24 hours old.
- Procedure: Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.
- Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration at which 50% of the daphnids are immobilized) is determined.

OECD 203: Fish, Acute Toxicity Test This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[\[6\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Test Organism: Freshwater fish species such as Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).
- Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance for 96 hours in a static, semi-static, or flow-through system.
- Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Mammalian Toxicity Testing



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Caption: Workflow for mammalian toxicity testing.

OECD 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents This study provides information on the toxic effects of a substance following repeated oral administration for 28 days.^{[3][22][23][24]}

- **Test Organism:** Typically rats.
- **Procedure:** The test substance is administered orally by gavage or in the diet/drinking water to several groups of animals at different dose levels (usually three) for 28 days. A control group receives the vehicle only.
- **Endpoints:** Daily clinical observations, weekly body weight and food consumption measurements are taken. At the end of the study, blood is collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and

examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

OECD 414: Prenatal Developmental Toxicity Study This guideline is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[2\]](#)[\[4\]](#)[\[18\]](#)[\[20\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- **Test Organism:** Usually rats and rabbits.
- **Procedure:** The test substance is administered to pregnant females, typically from implantation to the day before caesarean section.
- **Endpoints:** Maternal observations include clinical signs, body weight, and food consumption. At termination, uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

OECD 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro assay is used to detect gene mutations induced by a chemical.[\[15\]](#)[\[19\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine or tryptophan, respectively).
- **Procedure:** Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the required amino acid.
- **Endpoint:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Conclusion

Triethylmethylammonium chloride is a chemical with significant environmental and toxicological concerns. It is highly toxic to aquatic organisms and has a moderate potential for bioaccumulation. In mammals, it is acutely toxic upon ingestion and is a severe skin and eye irritant. While data gaps exist, particularly for chronic, reproductive, and genotoxic effects, the available information warrants a high degree of caution in its handling and disposal. Further

research following standardized OECD guidelines is needed to fully characterize its toxicological profile and environmental risk.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available literature. It is not a substitute for a formal risk assessment.

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